(1S)-2,2-Difluoro-1-(oxolan-3-yl)ethanamine;hydrochloride
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Overview
Description
(1S)-2,2-Difluoro-1-(oxolan-3-yl)ethanamine;hydrochloride is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a difluoro-substituted ethanamine moiety attached to an oxolane ring, with the hydrochloride salt form enhancing its stability and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2,2-Difluoro-1-(oxolan-3-yl)ethanamine;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-hydroxyoxolane and 2,2-difluoroethanamine.
Reaction Steps:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(1S)-2,2-Difluoro-1-(oxolan-3-yl)ethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the difluoro group to other functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the ethanamine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted ethanamine derivatives.
Scientific Research Applications
(1S)-2,2-Difluoro-1-(oxolan-3-yl)ethanamine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S)-2,2-Difluoro-1-(oxolan-3-yl)ethanamine;hydrochloride involves its interaction with specific molecular targets. The difluoro group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The oxolane ring provides structural rigidity, enhancing its stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-2-(oxolan-3-yl)ethanamine;hydrochloride
- 1-(Oxolan-3-yl)ethan-1-amine;hydrochloride
- Methoxy[(oxolan-3-yl)methyl]amine;hydrochloride
Uniqueness
(1S)-2,2-Difluoro-1-(oxolan-3-yl)ethanamine;hydrochloride is unique due to the presence of the difluoro group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing novel chemical entities.
Properties
IUPAC Name |
(1S)-2,2-difluoro-1-(oxolan-3-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2NO.ClH/c7-6(8)5(9)4-1-2-10-3-4;/h4-6H,1-3,9H2;1H/t4?,5-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKVZBXDUKXVWTQ-YKXIHYLHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(C(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCC1[C@@H](C(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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